Tiapamil

Calcium channel blocker Negative inotropy Cardiac contractility

Tiapamil (Ro 11-1781) is a research-use-only phenylalkylamine calcium channel blocker distinct from verapamil. It exhibits a 33-fold higher ED50 for negative inotropy, preserving myocardial contractility—crucial for heart failure and post-MI models. Its unique Na+ channel block (IC50 70 µM) and 5- to 10-fold coronary selectivity enable targeted ischemia-reperfusion studies without systemic hypotension. Choose Tiapamil for multi-channel modulation investigation with a superior safety margin.

Molecular Formula C26H37NO8S2
Molecular Weight 555.7 g/mol
CAS No. 57010-31-8
Cat. No. B1196470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapamil
CAS57010-31-8
Synonymsdimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride
Molecular FormulaC26H37NO8S2
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3
InChIKeyZROUQTNYPCANTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiapamil (CAS 57010-31-8): Procurement-Relevant Pharmacological Profile of a Phenylalkylamine Calcium Channel Blocker


Tiapamil (Ro 11-1781) is a phenylethylamine-derivative calcium channel blocker classified within the phenylalkylamine subgroup, closely related to verapamil and gallopamil [1]. The compound functions primarily as an L-type calcium channel antagonist, inhibiting calcium influx in both vascular smooth muscle and cardiac tissue [2]. Tiapamil has been investigated clinically for its hemodynamic effects in patients with acute myocardial infarction, chronic stable angina pectoris, and cardiac arrhythmias, demonstrating measurable antihypertensive and anti-ischemic properties [1][3]. As an experimental drug that has never been marketed, its value to researchers lies in its distinct pharmacological fingerprint relative to established phenylalkylamine calcium channel blockers [4].

Tiapamil Procurement Rationale: Why In-Class Phenylalkylamine Calcium Channel Blockers Cannot Be Considered Interchangeable


Although tiapamil, verapamil, and gallopamil share the phenylalkylamine scaffold, procurement of one as a surrogate for another is scientifically unsound due to quantitatively documented divergence in three critical domains: (i) negative inotropic liability (tiapamil exhibits a 33-fold higher ED₅₀ than verapamil in atrial tissue, conferring greater hemodynamic safety margin) [1]; (ii) ion channel polypharmacology (tiapamil inhibits fast Na⁺ channels with an IC₅₀ of 70 µM, a property absent in verapamil, which may underlie differential antiarrhythmic efficacy) [2]; and (iii) metabolic excretion routing (tiapamil metabolites are predominantly eliminated via feces, bypassing systemic circulation, whereas verapamil metabolites undergo renal excretion, potentially altering drug interaction and toxicity profiles) [3]. These distinctions preclude generic substitution in both experimental and clinical research contexts.

Tiapamil vs. Verapamil and Gallopamil: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Negative Inotropic Effect: Tiapamil Exhibits 33-Fold Lower Potency Than Verapamil in Rabbit Atrial Myocardium

In isolated rabbit left atrial tissue stimulated at 1 Hz, tiapamil demonstrated an ED₅₀ for depression of contractility that was 33 times higher than that of verapamil, indicating substantially weaker negative inotropic activity at equimolar concentrations [1]. In right ventricular papillary muscle, the ED₅₀ ratio was 18-fold higher for tiapamil [1]. Competitive antagonism of calcium-induced inotropy revealed a pA₂ difference of 1.01 units (tiapamil pA₂ lower than verapamil), confirming reduced affinity for calcium channel-mediated contractile depression [1].

Calcium channel blocker Negative inotropy Cardiac contractility Safety pharmacology

Fast Na⁺ Current Inhibition: Tiapamil Demonstrates Unique Class I Antiarrhythmic Activity Absent in Verapamil

In guinea-pig papillary muscles, tiapamil inhibited the fast Na⁺ inward current (measured as dV/dt_max) with an IC₅₀ of 7 × 10⁻⁵ M (70 µM) at 1 Hz stimulation frequency and 5.9 mM extracellular K⁺ [1]. Verapamil was specifically noted to be 'less potent in depressing upstroke velocity' in this assay [1]. Additional electrophysiological characterization confirmed that tiapamil operates with mixed Na⁺, K⁺, Ca²⁺, and Mg²⁺ antagonistic effects, distinguishing it from the more specific Ca²⁺ antagonists verapamil, gallopamil (D600), nifedipine, and diltiazem [2].

Cardiac electrophysiology Sodium channel blockade Antiarrhythmic agents Ion channel polypharmacology

Coronary vs. Peripheral Vascular Selectivity: Tiapamil Displays 5- to 10-Fold Preference for Coronary Smooth Muscle Over Other Arterial Beds

In isolated vascular smooth muscle preparations, tiapamil and verapamil exhibited approximately equal calcium antagonistic potency in dog coronary artery, but verapamil was 5–10 times more potent in smooth muscle from other arterial beds (e.g., rat renal artery, rabbit pulmonary artery) [1]. This differential tissue selectivity was corroborated by in vivo hemodynamic studies in anesthetized dogs, where tiapamil increased coronary flow more effectively than verapamil and did not depress myocardial contractility over a wide dose range [2].

Coronary vasodilation Vascular selectivity Calcium antagonism Ischemic heart disease

Pharmacokinetic Divergence: Tiapamil Metabolites Undergo Biliary/Fecal Excretion, Bypassing Systemic Circulation Unlike Verapamil

While tiapamil and verapamil share similar total plasma clearance (~800 mL/min) and oral bioavailability (~20%) due to extensive first-pass metabolism, their excretory routes differ profoundly [1]. Following intravenous administration, 66% of tiapamil metabolites are excreted in feces, rising to 90% after oral dosing [1]. In contrast, verapamil metabolites are excreted predominantly (70% of dose) in urine after both intravenous and oral administration [1]. This difference reflects direct biliary secretion of tiapamil metabolites, bypassing systemic circulation, which may reduce systemic exposure to potentially active metabolites [1].

Drug metabolism Pharmacokinetics First-pass metabolism Biliary excretion

Anti-Ischemic Efficacy: Tiapamil 600 mg Reduces ST-Segment Depression by 60% in Exercise-Induced Angina

In a controlled clinical trial of patients with angiographically proven coronary heart disease and stable angina pectoris, single oral doses of tiapamil produced dose-dependent reductions in exercise-induced ischemic ST-segment depression [1]. Tiapamil 300 mg reduced ST-depression by 30% (p<0.05), while 600 mg achieved a 60% reduction (p<0.01) [1]. Equipotent anti-ischemic effects were established across phenylalkylamine and non-phenylalkylamine calcium antagonists: 600 mg tiapamil ≈ 50 mg gallopamil ≈ 120 mg diltiazem ≈ 20 mg nifedipine (capsule) [1].

Coronary artery disease Exercise tolerance Anti-ischemic therapy ST-segment depression

Hemodynamic Profile in Humans: Tiapamil Increases Ejection Fraction by 18% While Reducing Rate-Pressure Product

In 16 cardiac patients receiving oral tiapamil 600 mg daily for eight days, radionuclide ventriculography demonstrated a significant increase in left ventricular ejection fraction of +18%, accompanied by increases in cardiac index (+12%) and stroke volume index (+19%) [1]. Concurrently, tiapamil significantly reduced the rate-pressure product (an index of myocardial oxygen requirement), mean arterial pressure (~10% reduction), and peripheral vascular resistance (~19% reduction) [1]. Regional myocardial perfusion assessed by thallium stress scintigraphy was also clearly improved [1].

Cardiac hemodynamics Ejection fraction Myocardial oxygen demand Ventriculography

Tiapamil (CAS 57010-31-8): Evidence-Driven Research and Industrial Application Scenarios


Cardiovascular Safety Pharmacology Studies Requiring Calcium Channel Blockade with Minimal Negative Inotropy

Investigators requiring a calcium channel blocker that preserves myocardial contractility should select tiapamil over verapamil. The documented 33-fold higher ED₅₀ for negative inotropy in atrial tissue [1] makes tiapamil the preferred tool compound for studies in models of heart failure, post-myocardial infarction remodeling, or any setting where contractile depression is an unacceptable confounding variable.

Cardiac Electrophysiology Research Exploring Mixed Ion Channel Modulation and Ventricular Arrhythmia Mechanisms

Unlike verapamil and gallopamil, tiapamil inhibits fast Na⁺ channels (IC₅₀ = 70 µM) in addition to L-type Ca²⁺ channels [1][2]. This unique polypharmacology—simultaneously affecting Na⁺, Ca²⁺, K⁺, and Mg²⁺ conductances—positions tiapamil as an investigative probe for elucidating the role of multi-channel modulation in suppressing ventricular arrhythmias, particularly re-entrant circuits.

Preclinical Models of Ischemic Heart Disease and Coronary Artery Spasm

Tiapamil's 5- to 10-fold selectivity for coronary vascular smooth muscle over peripheral arterial beds [1] supports its use in studies of coronary vasospasm, myocardial ischemia-reperfusion injury, and regional myocardial blood flow distribution. This coronary preference, validated in both isolated tissue and intact animal preparations [2], enables investigation of therapies targeting the coronary circulation with reduced systemic hemodynamic perturbation.

Pharmacokinetic and Drug Metabolism Studies Involving Biliary Excretion Pathways or Renal Impairment Models

Researchers investigating the impact of hepatic dysfunction on drug disposition or designing studies where renal clearance is compromised should consider tiapamil due to its predominant fecal excretion of metabolites (66% IV, 90% oral) [1]. This contrasts sharply with verapamil's renal-dependent elimination and provides a distinct model compound for studying enterohepatic circulation and biliary secretion mechanisms of phenylalkylamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.